molecular formula C12H14N2 B1428053 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1248825-35-5

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1428053
CAS No.: 1248825-35-5
M. Wt: 186.25 g/mol
InChI Key: FEASDUINZLIENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a methyl group and a pyrrolidinyl group, along with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with pyrrolidine under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form a carboxylic acid.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The pyrrolidinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

  • Reduction: 4-Methyl-2-(pyrrolidin-1-yl)benzylamine.

  • Substitution: Brominated derivatives of the pyrrolidinyl group.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is similar to other compounds containing the pyrrolidine ring, such as:

  • Pyrrolidine: A versatile scaffold used in drug discovery.

  • Alpha-PiHP: A synthetic cathinone with psychostimulant effects.

  • Indole derivatives: Compounds with various biological activities.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASDUINZLIENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.